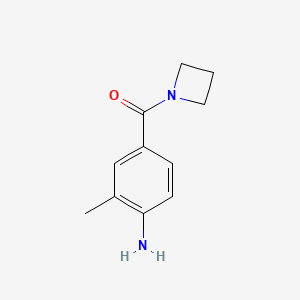

4-(Azetidine-1-carbonyl)-2-methylaniline

説明

4-(Azetidine-1-carbonyl)-2-methylaniline, also known as 4-A1CMA, is an organic compound that is used as a building block in the synthesis of a wide variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds of interest. 4-A1CMA is a versatile building block for the synthesis of a variety of compounds due to its stability and reactivity.

科学的研究の応用

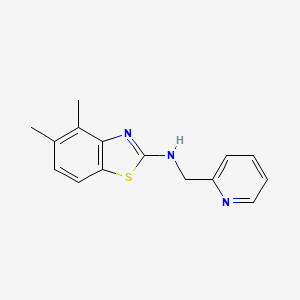

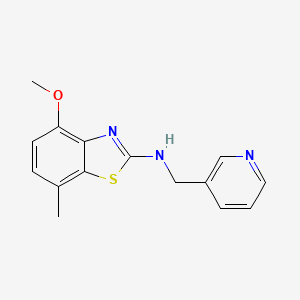

Synthesis and Structural Analogy

Synthesis of 2-Carboxy-4-Methylazetidine : This compound is a novel isomeric analog of dl-proline and was synthesized from α,β-dibromo carbonyl ester and benzylamine. The reaction yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine, which upon further processing gives 2-carboxy-4-methylazetidine. This synthesis is significant in the study of abnormally high molecular weight polypeptides and offers insights into the structure and function of proline analogs (Soriano, Podraza, & Cromwell, 1980).

Biological Activity in Plants and Bacteria : Azetidine-2-carboxylic acid, a structural variant, shows significant use in studying proline metabolism and protein conformation. This variant was synthesized and its activity was confirmed in both Arabidopsis thaliana and Escherichia coli, indicating its utility in understanding protein synthesis and structural dynamics in various organisms (Verbruggen, Montagu, & Messens, 1992).

Stereochemistry and Ring Contraction : Studies on α-substituted proline analogs, including azetidine derivatives, demonstrate the effects of ring contraction on molecular conformation. The incorporation of azetidine cycles in place of pyrrolidine rings in proline analogs leads to a decrease in conformational flexibility and affects the molecular geometry and interactions, which is critical in understanding protein folding and structure (Revilla-López et al., 2012).

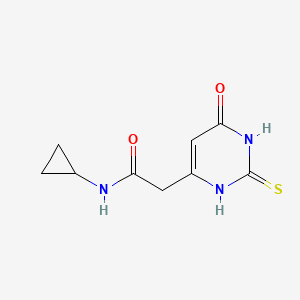

Applications in Agricultural and Medical Sciences

Effect on Ion Transport in Plants : Azetidine-2-carboxylic acid (AZ) was studied as an analog of proline to explore the relationship between protein synthesis and ion transport. It was found to inhibit the release of ions to the xylem in barley roots and impact ion uptake, suggesting its utility in studies of plant physiology and stress responses (Pitman et al., 1977).

Antagonist in Inflammatory Responses : A class of azetidines has been developed as potent antagonists for FFA2, a G-protein coupled receptor involved in mediating inflammatory responses. This research highlights the therapeutic potential of azetidine derivatives in the treatment of inflammation-related conditions (Pizzonero et al., 2014).

Ring Contraction and Isomerism : The conformational preferences of azetidine derivatives are explored through quantum mechanical calculations. This research provides insights into the structural dynamics of proline analogs and has implications for understanding peptide structure and function (Kern, Schutkowski, & Drakenberg, 1997).

特性

IUPAC Name |

(4-amino-3-methylphenyl)-(azetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDYDPVVVOKEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidine-1-carbonyl)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

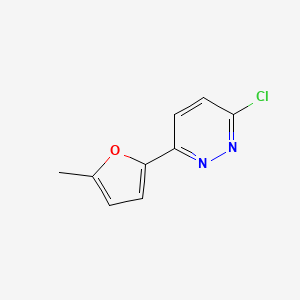

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)

![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)

![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)

![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)

![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)